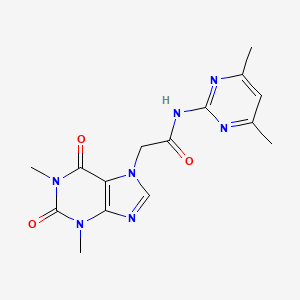

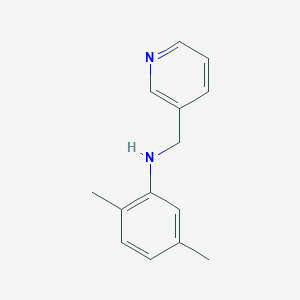

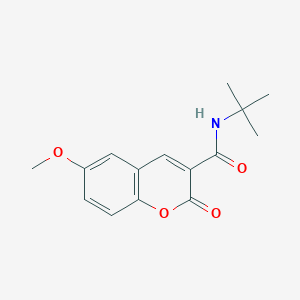

![molecular formula C16H11ClN2S B5715144 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole (MeIQ) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are ubiquitous environmental pollutants that are formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco. MeIQ is a potent mutagen and carcinogen that has been shown to induce tumors in experimental animals.

作用机制

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.

Biochemical and Physiological Effects:

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce tumors in various organs, including the liver, lung, and colon, in experimental animals. It has also been shown to cause DNA damage and mutations in human cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been implicated in the development of human cancers, such as colorectal and breast cancers. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to affect various physiological processes, such as immune function, lipid metabolism, and glucose homeostasis.

实验室实验的优点和局限性

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a widely used model compound for investigating the mechanisms of PAH-induced genotoxicity. It is relatively easy to synthesize and purify, and it has a well-characterized mutagenic and carcinogenic profile. However, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has some limitations for lab experiments. It is highly reactive and can form adducts with proteins and other biomolecules, which can complicate the interpretation of results. In addition, 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has a low solubility in aqueous solutions, which can limit its use in some assays.

未来方向

There are several future directions for research on 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. One area of interest is the development of more sensitive and specific assays for detecting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole-induced DNA adducts and mutations. Another area of interest is the identification of genetic and environmental factors that modulate the carcinogenic effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole. Additionally, there is a need for more studies on the physiological effects of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and its metabolites, particularly in relation to metabolic diseases and immune function. Finally, there is a need for more research on the sources and exposure routes of 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole in the environment and in human populations.

合成方法

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be synthesized by the condensation of 4-chloroaniline with 2-mercaptobenzothiazole followed by cyclization with formaldehyde. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or acetic acid, under reflux conditions. The resulting 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is purified by recrystallization or column chromatography.

科学研究应用

2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutagenesis. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole has been shown to induce a variety of DNA lesions, including adducts, crosslinks, and strand breaks. It has also been shown to cause mutations in bacterial and mammalian cells. 2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is used in many in vitro and in vivo assays to assess the genotoxicity of chemicals and environmental pollutants.

属性

IUPAC Name |

2-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEQCCUTMXYPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-7-methylimidazo[2,1-b]benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

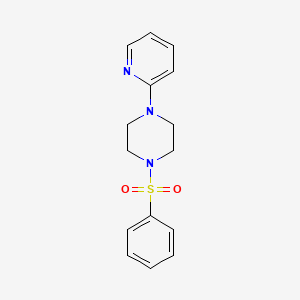

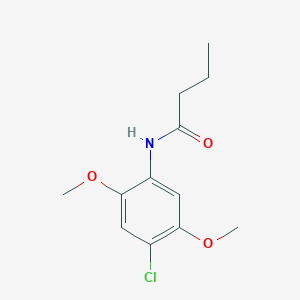

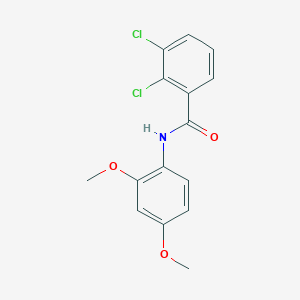

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

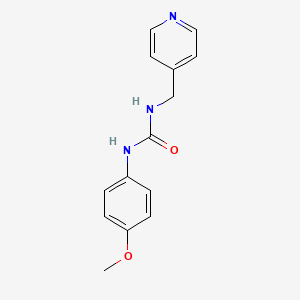

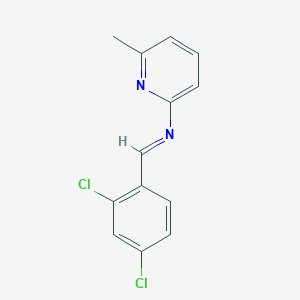

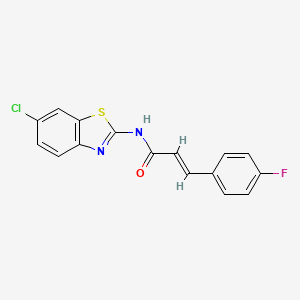

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

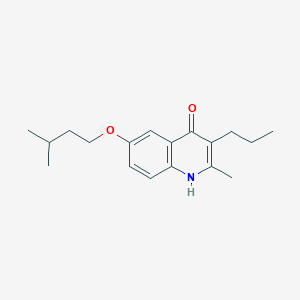

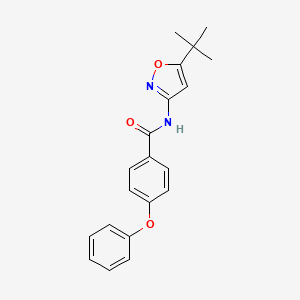

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)